![molecular formula C7H4N2O3S B2785390 5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 2384894-85-1](/img/structure/B2785390.png)
5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a compound with the CAS Number: 2384894-85-1 . It has a molecular weight of 196.19 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 196.19 . The InChI Code is 1S/C7H4N2O3S/c10-3-4-1-8-7-9(4)2-5(13-7)6(11)12/h1-3H, (H,11,12) .Wirkmechanismus
5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid works by absorbing light energy at a specific wavelength and then emitting it at a longer wavelength. When this compound-labeled molecules are excited by a light source, they emit a bright green fluorescence that can be detected by a fluorescence microscope or flow cytometer. The intensity of the fluorescence is proportional to the amount of labeled molecules present in the sample. This compound is a highly sensitive and specific dye that can detect low levels of antigens and other biomolecules.
Biochemical and Physiological Effects:
This compound is a non-toxic dye that does not affect the biochemical or physiological properties of labeled molecules. It does not interfere with enzyme activity, receptor binding, or other biological functions. This compound-labeled antibodies and other biomolecules retain their specificity and affinity for their targets even after labeling with this compound. However, it is important to optimize the labeling conditions to avoid over-labeling or under-labeling of the target molecules, which can affect the accuracy and sensitivity of the assay.
Vorteile Und Einschränkungen Für Laborexperimente
5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid has several advantages over other fluorescent dyes. It is a highly stable and photostable dye that can withstand prolonged exposure to light and heat without degradation. It has a high quantum yield and a low background signal, which makes it ideal for detecting low-abundance targets. This compound is also compatible with various imaging and detection systems, including fluorescence microscopes, flow cytometers, and plate readers.
However, this compound has some limitations that need to be considered when designing experiments. It has a relatively short fluorescence lifetime, which can limit its use in time-resolved experiments. It is also sensitive to pH and temperature changes, which can affect its fluorescence intensity and stability. This compound is also prone to quenching by other molecules in the sample, which can reduce its sensitivity and specificity. Therefore, it is important to optimize the labeling conditions and controls to ensure accurate and reproducible results.
Zukünftige Richtungen
5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid has many potential applications in scientific research. One future direction is to develop new conjugation methods that can improve the efficiency and specificity of this compound labeling. Another direction is to explore the use of this compound in new imaging and detection technologies, such as super-resolution microscopy, single-molecule imaging, and biosensors. This compound can also be used in combination with other fluorescent dyes to enable multiplexed imaging and detection of multiple targets simultaneously. Finally, this compound can be used in various fields, including drug discovery, cancer research, and infectious diseases, to study the mechanisms of action and efficacy of new drugs and therapies.
Synthesemethoden
5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid can be synthesized by reacting 2-aminobenzoic acid with thiosemicarbazide and then cyclizing the resulting compound with formaldehyde and sulfuric acid. The reaction yields a yellow-green powder that is soluble in water and organic solvents. This compound has a maximum absorption wavelength of 495 nm and maximum emission wavelength of 518 nm, which makes it ideal for fluorescence microscopy and flow cytometry.
Wissenschaftliche Forschungsanwendungen
5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is widely used in scientific research to label and detect proteins, antibodies, and other biomolecules. It can be conjugated to primary and secondary antibodies, lectins, avidins, streptavidins, and other affinity reagents to visualize their localization, distribution, and interaction in cells and tissues. This compound-labeled antibodies are commonly used in immunofluorescence assays to detect and quantify specific antigens in biological samples. This compound can also be used to label nucleic acids, lipids, and carbohydrates for various applications.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-3-4-1-8-7-9(4)2-5(13-7)6(11)12/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZPWFUTFSKFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2785308.png)
![(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2785309.png)

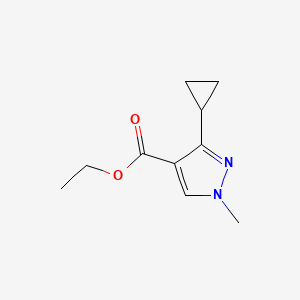
![5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2785314.png)


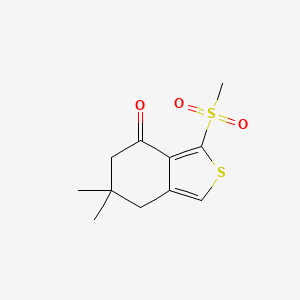
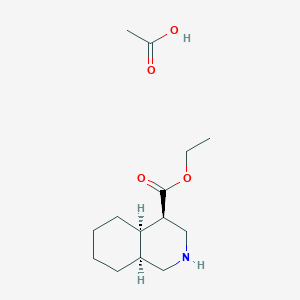
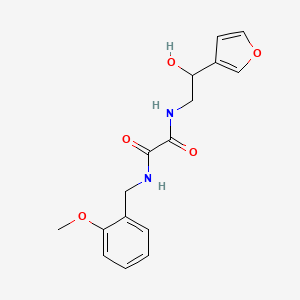
![1-(4-chlorophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2785327.png)
![tert-butyl (3aS,7aS)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/no-structure.png)
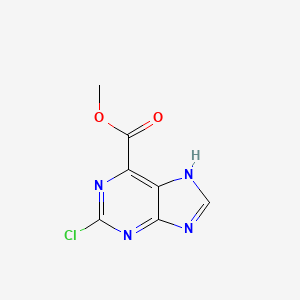
![(3-Fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2785330.png)